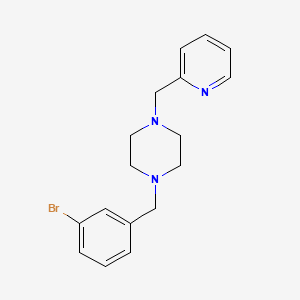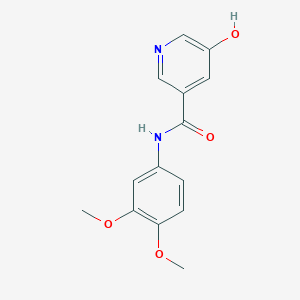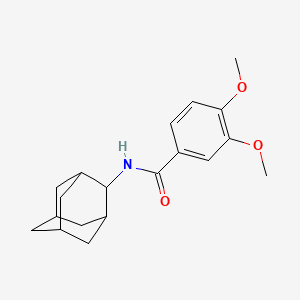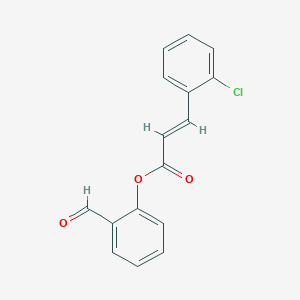![molecular formula C13H17NO5 B5772106 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMOBA has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve its effects on oxidative stress, apoptosis, and inflammation. 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to reduce oxidative stress. Additionally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to induce apoptosis in cancer cells, potentially through its effects on mitochondrial function. Finally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and protect against neuronal damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid in lab experiments is its stability and purity, which makes it suitable for use in a variety of assays and experiments. Additionally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been extensively studied, and its effects have been well-characterized, making it a useful tool for research. However, one limitation of using 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid and its effects on cellular function. Finally, there may be other potential applications for 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid that have not yet been explored, such as its effects on metabolism or immune function.
Synthesemethoden
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with L-proline, followed by reduction and acylation. The resulting compound has been shown to be highly pure and stable, making it suitable for use in research applications.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to inhibit the growth and proliferation of cancer cells, potentially through its effects on oxidative stress and apoptosis. In inflammation research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential as an anti-inflammatory agent. In neurodegenerative disease research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to protect against neuronal damage and improve cognitive function in animal models, suggesting that it may have potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOUOORWVOMNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)


![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)

![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)